molecular formula C20H18N2O5 B444660 (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate CAS No. 330157-58-9

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate

Cat. No. B444660
CAS RN: 330157-58-9
M. Wt: 366.4g/mol
InChI Key: MUPYIUCUZDYBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate, also known as CMCB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMCB is a member of the chromene family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may make it useful in the prevention of oxidative stress-related diseases. This compound has also been found to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. Additionally, this compound is stable under a variety of conditions, which makes it easy to handle and store. However, this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate. One area of interest is in the development of more efficient synthesis methods, which would allow for larger-scale production of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of this compound analogs with improved properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate involves the reaction of 3-carbamoyl-6-methoxy-2H-chromen-2-one with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield this compound. The overall yield of this reaction is moderate, but the purity of the product can be improved through careful purification methods.

Scientific Research Applications

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate has been shown to have a variety of potential applications in scientific research. One area of interest is in cancer research, where this compound has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. This compound has also been investigated as a potential treatment for Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

ethyl 4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-20(24)12-4-6-14(7-5-12)22-19-16(18(21)23)11-13-10-15(25-2)8-9-17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPYIUCUZDYBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.